MRK-740

Description

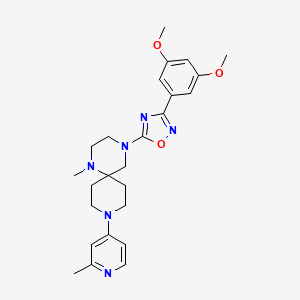

Structure

3D Structure

Properties

Molecular Formula |

C25H32N6O3 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

3-(3,5-dimethoxyphenyl)-5-[1-methyl-9-(2-methylpyridin-4-yl)-1,4,9-triazaspiro[5.5]undecan-4-yl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C25H32N6O3/c1-18-13-20(5-8-26-18)30-9-6-25(7-10-30)17-31(12-11-29(25)2)24-27-23(28-34-24)19-14-21(32-3)16-22(15-19)33-4/h5,8,13-16H,6-7,9-12,17H2,1-4H3 |

InChI Key |

NZYTZRHHBAJPKN-UHFFFAOYSA-N |

SMILES |

CC1=NC=CC(=C1)N2CCC3(CC2)CN(CCN3C)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC3(CC2)CN(CCN3C)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MRK-740; MRK 740; MRK740 |

Origin of Product |

United States |

Foundational & Exploratory

MRK-740: A Technical Guide to its Mechanism of Action as a PRDM9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of MRK-740, a potent and selective chemical probe for PRDM9 (PR Domain-containing 9). It details the mechanism of action of PRDM9 in meiotic recombination, the specific molecular interactions of this compound, and the experimental methodologies used to characterize this inhibitor.

Introduction: The Role of PRDM9 in Meiosis

PRDM9 is a unique histone methyltransferase that plays a critical role in initiating meiotic recombination in many mammals, including humans and mice[1]. Its expression is primarily restricted to germ cells during the early stages of meiotic prophase[2][3]. The protein has a multi-domain architecture, most notably featuring a PR/SET domain with histone H3 lysine 4 (H3K4) and lysine 36 (H3K36) trimethyltransferase activity, and a C-terminal array of zinc fingers that recognizes specific DNA sequences[1][4].

The primary function of PRDM9 is to designate the locations of recombination hotspots. It binds to specific DNA sequences via its zinc finger array and then trimethylates adjacent nucleosomes[1][5]. This histone modification acts as a signal to recruit the machinery responsible for creating programmed DNA double-strand breaks (DSBs), a process catalyzed by the SPO11 enzyme[5][6]. The proper repair of these breaks is essential for the accurate segregation of homologous chromosomes and for generating genetic diversity[4][7]. Disruption or absence of PRDM9 activity leads to improper DSB localization, impaired chromosome pairing, and consequently, meiotic arrest and sterility[3][8].

Caption: Signaling pathway of PRDM9 in specifying meiotic recombination hotspots.

This compound: A Selective PRDM9 Chemical Probe

This compound is a potent, selective, and cell-active small molecule inhibitor of PRDM9[9]. It was developed as a chemical probe to enable the study of PRDM9's roles in both physiological and pathological contexts, such as its potential involvement in oncogenesis due to aberrant expression[2][9]. This compound provides a means to acutely inhibit the methyltransferase activity of PRDM9 and observe the direct consequences.

Mechanism of Action of this compound

This compound functions as a SAM-dependent, substrate-competitive inhibitor of PRDM9's histone methyltransferase activity[9][10][11][12].

-

Substrate-Competitive: this compound binds directly to the substrate-binding pocket of the PRDM9 PR/SET domain. This is the same pocket that the histone H3 tail peptide would normally occupy. By physically occupying this site, this compound prevents the natural substrate from binding, thereby inhibiting the transfer of a methyl group.

-

SAM-Dependent: The binding of this compound is significantly enhanced by the presence of the methyl-donor cofactor, S-adenosylmethionine (SAM). Crystallography and kinetic studies show that this compound forms extensive interactions with SAM, which is bound in its own adjacent pocket[9][11]. This cooperative binding leads to a more stable inhibitor-enzyme complex, conferring high potency. The closely related but inactive control compound, this compound-NC, lacks the critical interactions and shows no significant inhibitory activity[12].

Caption: Competitive inhibition mechanism of this compound on the PRDM9 enzyme.

Quantitative Data Summary

The inhibitory activity and binding kinetics of this compound have been characterized through various biochemical and cellular assays.

| Parameter | Target/System | Value | Reference(s) |

| IC₅₀ (In Vitro) | PRDM9 Methyltransferase Activity | 80 ± 16 nM | [9][10][13][14] |

| IC₅₀ (Cellular) | PRDM9-dependent H3K4 Trimethylation | 0.8 µM | [10][14] |

| K_d_ | PRDM9 Binding (SPR) | 87 ± 5 nM | |

| k_on | PRDM9 Binding (SPR) | 1.2 ± 0.1 × 10⁶ M⁻¹s⁻¹ | |

| k_off | PRDM9 Binding (SPR) | 0.1 ± 0.01 s⁻¹ | [11] |

| Selectivity | Panel of 32 Methyltransferases | High selectivity for PRDM9 | [13] |

| Cell Viability | HEK293T Cells (24h) | No effect up to 10 µM | [15] |

Key Experimental Protocols

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PRDM9.

-

Reagents: Recombinant human PRDM9, S-adenosylmethionine (SAM), biotinylated Histone H3 (1-25) peptide substrate, this compound, and an appropriate assay buffer.

-

Procedure:

-

PRDM9 enzyme is pre-incubated with varying concentrations of this compound in an assay plate.

-

The enzymatic reaction is initiated by adding a mixture of the H3 peptide substrate and SAM.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at 23°C).

-

The reaction is stopped.

-

-

Detection: The level of histone methylation is typically quantified using an antibody-based detection method, such as AlphaLISA, which detects the specific trimethylated product.

-

Analysis: The signal is measured, and IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

This assay measures the ability of this compound to inhibit PRDM9 activity within a cellular context[2][15].

Caption: Experimental workflow for the cellular PRDM9 inhibition assay.

-

Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with two plasmids: one expressing FLAG-tagged wild-type PRDM9 and another expressing GFP-tagged histone H3. The GFP tag serves as an internal control for transfection efficiency and protein loading[2][15].

-

Compound Treatment: Following transfection, cells are treated with a dilution series of this compound or a vehicle control for 20-24 hours.

-

Protein Extraction and Western Blot: Cells are lysed, and total protein is extracted. Protein samples are separated by SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membrane is probed with primary antibodies against H3K4me3 to detect the product of PRDM9 activity, and against GFP as a loading control.

-

Data Analysis: Band intensities are quantified. The H3K4me3 signal is normalized to the GFP signal for each lane. The normalized data is then used to generate a dose-response curve and calculate the cellular IC₅₀.

This assay confirms that this compound inhibits PRDM9's activity at its endogenous target loci on chromatin[3].

-

Cell Preparation and Treatment: Cells ectopically expressing PRDM9 are treated with this compound or a vehicle control.

-

Cross-linking and Chromatin Shearing: Protein-DNA complexes are cross-linked with formaldehyde. The cells are then lysed, and the chromatin is sheared into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K4me3. The antibody-histone-DNA complexes are captured using protein A/G beads.

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

-

Quantitative PCR (qPCR): The amount of purified DNA is quantified using qPCR with primers designed for known PRDM9 binding sites (both intragenic and intergenic).

-

Analysis: A reduction in the amount of H3K4me3-associated DNA at PRDM9 target loci in this compound-treated cells compared to control cells indicates direct inhibition of PRDM9 activity on chromatin[3].

Conclusion

This compound is a well-characterized chemical probe that acts as a potent and selective SAM-dependent, substrate-competitive inhibitor of PRDM9. Its mechanism of action is understood at the molecular level, and its efficacy has been demonstrated in both biochemical and cellular assays. This technical guide provides the foundational knowledge and experimental framework for utilizing this compound as a tool to further investigate the biological functions and therapeutic potential of targeting PRDM9.

References

- 1. PRDM9 and its role in genetic recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRDM9 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 3. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRDM9: meiosis and recombination - genomewiki [genomewiki.ucsc.edu]

- 5. PRDM9 is a Major Determinant of Meiotic Recombination Hotspots in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo binding of PRDM9 reveals interactions with noncanonical genomic sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

MRK-740: A Technical Guide to a Selective PRDM9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

MRK-740 is a potent and selective chemical probe that acts as a substrate-competitive inhibitor of PRDM9 (PR/SET domain 9), a histone methyltransferase.[1][2] This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

Core Function and Mechanism of Action

This compound functions as a highly selective inhibitor of the methyltransferase activity of PRDM9.[1] PRDM9 is an enzyme that catalyzes the trimethylation of histone H3 on lysine 4 (H3K4me3), a key epigenetic mark.[3][4] The inhibitory action of this compound is notable for its unique dependence on the cofactor S-adenosylmethionine (SAM), with which it forms extensive interactions within the substrate-binding pocket of PRDM9.[4][5] This results in a SAM-dependent, substrate-competitive mechanism of inhibition.[4][5]

A closely related but inactive control compound, this compound-NC, is available and serves as a valuable tool for distinguishing specific effects of PRDM9 inhibition from off-target activities.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, this compound-NC.

Table 1: In Vitro Potency and Binding Affinity

| Compound | Target | Assay Type | IC50 | Kd |

| This compound | PRDM9 | Methyltransferase Activity | 80 ± 16 nM[4] | 87 ± 5 nM[5] |

| This compound-NC | PRDM9 | Methyltransferase Activity | > 100 µM[2] | - |

Table 2: Cellular Activity

| Compound | Cell Line | Assay | IC50 | Notes |

| This compound | HEK293T | H3K4 Trimethylation | 0.8 µM[1] | - |

| This compound | MCF7 | H3K4 Methylation | Equipotent to HEK293T[3] | Minimal impact on cell viability at 10 µM[3] |

Table 3: Selectivity Profile

| Compound | Target Panel | Result |

| This compound | 32 other methyltransferases | No significant inhibition[3] |

| This compound | 108 enzymes and receptors | Significant binding only to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors at 10 µM, but with no functional activity on the first three.[6] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the inhibitory mechanism of this compound on the PRDM9-mediated H3K4 trimethylation pathway.

Caption: Mechanism of this compound inhibition of PRDM9.

Experimental Protocols

In Vitro PRDM9 Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against PRDM9.

-

Reagent Preparation :

-

Prepare assay buffer: 20 mM BICINE (pH 8.0), 1 mM DTT, 0.005% BSA.

-

Dilute recombinant human PRDM9 enzyme in assay buffer.

-

Prepare a solution of biotinylated H3 (1-25) peptide substrate.

-

Prepare a solution of S-adenosylmethionine (SAM).

-

Serially dilute this compound and control compounds in DMSO.

-

-

Reaction Setup :

-

Add diluted compounds to a 384-well plate.

-

Add PRDM9 enzyme to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the H3 peptide substrate and SAM.

-

-

Reaction Incubation and Termination :

-

Incubate the reaction mixture at room temperature for the desired time.

-

Terminate the reaction by adding a detection reagent mix (e.g., containing a europium-labeled anti-H3K4me3 antibody and a streptavidin-allophycocyanin acceptor).

-

-

Data Acquisition and Analysis :

-

Incubate the plate with detection reagents for 1-2 hours at room temperature.

-

Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

-

Cellular H3K4 Trimethylation Assay (HEK293T cells)

This protocol outlines a method to assess the ability of this compound to inhibit PRDM9-mediated H3K4 trimethylation in a cellular context.

-

Cell Culture and Transfection :

-

Culture HEK293T cells in appropriate media (e.g., DMEM with 10% FBS).

-

Co-transfect cells with plasmids expressing full-length PRDM9 and a histone H3 variant.

-

-

Compound Treatment :

-

After 24 hours of transfection, treat the cells with serial dilutions of this compound or control compounds.

-

Incubate the cells for an additional 24-48 hours.

-

-

Histone Extraction :

-

Harvest the cells and lyse them to isolate nuclei.

-

Extract histones from the nuclei using an acid extraction method.

-

-

Western Blot Analysis :

-

Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis :

-

Quantify the band intensities for H3K4me3 and the loading control.

-

Normalize the H3K4me3 signal to the loading control and calculate the percent inhibition at each compound concentration relative to the vehicle-treated control.

-

Determine the cellular IC50 value from the dose-response curve.

-

Caption: General experimental workflows for this compound characterization.

In Vivo Effects

In mouse spermatocytes, treatment with this compound has been shown to induce meiotic defects.[7] These defects include non-homologous synapsis and failed pairing of homologous chromosomes during prophase I, phenocopying observations in Prdm9 knockout mice.[3] This demonstrates the in vivo activity of this compound and its utility in studying PRDM9 function in organismal systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to PRDM9 Function and its Inhibition by MRK-740

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRDM9 is a critical histone methyltransferase that plays a pivotal role in meiosis by defining the locations of genetic recombination hotspots. Its activity is essential for proper chromosome pairing and segregation, and its dysregulation has been implicated in genomic instability and oncogenesis. This technical guide provides a comprehensive overview of PRDM9's function, the molecular mechanisms of its action, and a detailed analysis of its potent and selective inhibitor, MRK-740. This document is intended to serve as a valuable resource for researchers in the fields of meiosis, epigenetics, and drug discovery, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.

The Core Function of PRDM9 in Meiotic Recombination

PRDM9, a member of the PR domain-containing family of proteins, is a sequence-specific DNA-binding histone methyltransferase.[1] Its primary role is to orchestrate the initiation of meiotic recombination at specific genomic locations known as hotspots.[2] This function is critical for generating genetic diversity and ensuring the faithful segregation of homologous chromosomes during meiosis.[3]

Domain Architecture and Molecular Mechanism

PRDM9 possesses a unique multi-domain architecture that is central to its function:[1][2]

-

C-terminal Zinc Finger (ZF) Array: This domain is responsible for recognizing and binding to specific DNA sequence motifs, thereby tethering PRDM9 to nascent recombination hotspots.[1][4] The ZF array is highly polymorphic, which accounts for the variability in recombination hotspot locations observed between individuals and species.[5]

-

PR/SET Domain: This domain harbors the intrinsic histone methyltransferase activity.[6] Upon DNA binding, the PR/SET domain catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3) and lysine 36 (H3K36me3) on adjacent nucleosomes.[1][7][8]

-

KRAB and SSXRD Domains: Located at the N-terminus, these domains are involved in protein-protein interactions, facilitating the recruitment of other components of the recombination machinery.[9][10]

The trimethylation of H3K4 and H3K36 by PRDM9 creates a specific chromatin signature that marks the location for the initiation of recombination.[7] This epigenetic mark is recognized by the cellular machinery responsible for inducing programmed DNA double-strand breaks (DSBs), a prerequisite for homologous recombination.[2] In the absence of PRDM9, DSBs are directed to other genomic features, such as gene promoters, which can lead to genomic instability.[6]

Signaling and Interaction Pathway

The action of PRDM9 is a highly regulated process involving interactions with a network of other proteins. After binding to DNA and methylating histones, PRDM9's KRAB domain recruits a complex of proteins, including CXXC1, EWSR1, EHMT2, and CDYL.[9] This complex is thought to tether the recombination hotspot to the chromosomal axis, bringing it into proximity with the machinery that catalyzes DSB formation, including the SPO11 protein.[4][9]

PRDM9 signaling pathway leading to DSB formation.

This compound: A Potent and Selective PRDM9 Inhibitor

This compound is a chemical probe that has been identified as a potent, selective, and cell-active inhibitor of PRDM9.[11][12] It serves as an invaluable tool for studying the physiological and pathological functions of PRDM9.

Mechanism of Action

This compound acts as a substrate-competitive inhibitor of PRDM9's histone methyltransferase activity.[13] Its binding to the PRDM9 catalytic site is dependent on the presence of the cofactor S-adenosylmethionine (SAM), indicating an uncompetitive binding pattern with respect to SAM.[8] This SAM-dependent, peptide-competitive mechanism of inhibition is a distinguishing feature of this compound.[8] The binding of this compound to PRDM9 has been confirmed through various biophysical methods, including surface plasmon resonance (SPR).[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vivo binding of PRDM9 reveals interactions with noncanonical genomic sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovered.ed.ac.uk [discovered.ed.ac.uk]

- 5. A map of human PRDM9 binding provides evidence for novel behaviors of PRDM9 and other zinc-finger proteins in meiosis | eLife [elifesciences.org]

- 6. This compound | Structural Genomics Consortium [thesgc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to MRK-740: A Potent and Selective PRDM9 Inhibitor

This technical guide provides a comprehensive overview of the chemical probe MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of biological processes mediated by PRDM9.

Chemical Structure and Properties

This compound is a small molecule inhibitor designed for high-potency and selective targeting of PRDM9.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-9-(2-methyl-4-pyridinyl)-1,4,9-triazaspiro[5.5]undecane | [3] |

| CAS Number | 2387510-80-5 | [1][3] |

| Molecular Formula | C₂₅H₃₂N₆O₃ | [3] |

| Molecular Weight | 464.6 g/mol | [3] |

| SMILES | CC1=CC(N2CCC3(CN(C4=NC(C5=CC(OC)=CC(OC)=C5)=NO4)CCN3C)CC2)=CC=N1 | [3][4] |

| InChI | InChI=1S/C25H32N6O3/c1-18-13-20(5-8-26-18)30-9-6-25(7-10-30)17-31(12-11-29(25)2)24-27-23(28-34-24)19-14-21(32-3)16-22(15-19)33-4/h5,8,13-16H,6-7,9-12,17H2,1-4H3 | [3][4] |

| InChIKey | NZYTZRHHBAJPKN-UHFFFAOYSA-N | [3][4] |

| Solubility | DMSO: 1-10 mg/mL (Sparingly soluble)Acetonitrile: 0.1-1 mg/mL (Slightly soluble) | [3] |

| Storage | Store at -20°C | [2][3] |

| Stability | ≥ 4 years at -20°C | [3] |

Biological Activity and Selectivity

This compound acts as a potent, selective, and substrate-competitive inhibitor of PRDM9 histone methyltransferase.[1][4] Its primary mechanism of action involves the inhibition of PRDM9-mediated trimethylation of histone H3 at lysine 4 (H3K4me3).[2]

| Parameter | Value | Species | Assay Conditions | Reference |

| IC₅₀ (PRDM9) | 80 ± 16 nM | in vitro methylation assay | [1][5][6] | |

| IC₅₀ (PRDM9) | 85 nM | in vitro methylation of H3K4 | [4] | |

| IC₅₀ (Cellular H3K4me3) | 0.8 µM | Human (HEK293T) | Inhibition of PRDM9-dependent H3K4 trimethylation | [1][2][4] |

| Kd (PRDM9) | 87 ± 5 nM | Surface Plasmon Resonance (SPR) | [7] | |

| kon | 1.2 ± 0.1 x 10⁶ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [7] | |

| koff | 0.1 ± 0.01 s⁻¹ | Surface Plasmon Resonance (SPR) | [7] |

This compound demonstrates high selectivity for PRDM9 over other histone methyltransferases.[4] A negative control compound, This compound-NC , which has the methyl pyridine moiety replaced by a phenyl group, is available and shows significantly reduced activity against PRDM9 (IC₅₀ > 100 µM).[4][8]

Signaling Pathway and Mechanism of Action

This compound functions by directly inhibiting the catalytic activity of PRDM9, a key enzyme in the epigenetic regulation of meiotic recombination. The diagram below illustrates the simplified signaling pathway affected by this compound.

Caption: Mechanism of this compound action on the PRDM9 signaling pathway.

Experimental Protocols

In Vitro PRDM9 Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound on PRDM9 methyltransferase activity.

Caption: Workflow for the in vitro PRDM9 inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., containing DMSO). Prepare a reaction mixture containing recombinant PRDM9 enzyme, biotinylated histone H3 (1-25) peptide substrate, and the methyl donor S-adenosylmethionine (SAM).

-

Incubation: Add the this compound dilutions to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the level of H3K4 trimethylation. This can be achieved using various methods, such as AlphaLISA technology, which utilizes acceptor beads conjugated to an anti-H3K4me3 antibody.

-

Data Analysis: Measure the signal and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular H3K4 Trimethylation Assay

This protocol describes the assessment of this compound's effect on PRDM9-mediated H3K4 trimethylation in a cellular context.

Caption: Workflow for the cellular H3K4 trimethylation assay.

Detailed Steps:

-

Cell Culture and Transfection: Culture a suitable cell line, such as HEK293T, and transfect with a plasmid expressing PRDM9.[9]

-

Compound Treatment: Treat the transfected cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) for a specified period (e.g., 24 hours).[1]

-

Histone Extraction: Lyse the cells and perform histone extraction using an appropriate method (e.g., acid extraction).

-

Western Blot Analysis: Separate the extracted histones by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for H3K4me3 and a loading control antibody (e.g., total Histone H3).

-

Quantification and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands. Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal. Plot the relative H3K4me3 levels against the this compound concentration to determine the cellular IC₅₀.

Cell Viability Assay

To assess the cytotoxicity of this compound, a cell viability assay can be performed.

Detailed Steps:

-

Cell Seeding: Seed cells (e.g., HEK293T or MCF7) in a multi-well plate at an appropriate density.

-

Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound and the negative control, this compound-NC.[8] A vehicle control (e.g., DMSO) should also be included.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours to 5 days).[8][9]

-

Viability Measurement: Measure cell viability using a suitable method, such as the IncuCyte™ ZOOM live-cell imaging system to monitor cell proliferation or a colorimetric assay like MTT or MTS.[9]

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot it against the compound concentration.

In Vivo Studies

This compound has been shown to induce meiotic defects in mouse spermatocytes, similar to those observed in Prdm9 knockout mice.[3][8] This suggests that this compound can effectively inhibit PRDM9 function in an in vivo setting.

Off-Target Profile

A screen of this compound against a panel of 108 enzymes and receptors at 10 µM showed significant binding (>50%) to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors.[5] However, subsequent functional assays revealed no significant agonist or antagonist activity at the adrenergic, histamine, or muscarinic receptors, with some potential weak agonistic activity at the Opiate µ receptor.[5]

Conclusion

This compound is a valuable chemical probe for studying the biological roles of PRDM9. Its high potency, selectivity, and demonstrated cellular and in vivo activity, along with the availability of a well-characterized negative control, make it an excellent tool for elucidating the functions of PRDM9 in meiosis, and its potential aberrant roles in diseases such as cancer.[6] Researchers using this compound should consider its off-target profile at higher concentrations and always include the negative control this compound-NC in their experiments for robust and reliable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of MRK-740 in Meiosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of MRK-740, a potent and selective chemical probe, in the process of meiosis. By targeting the histone methyltransferase PRDM9, this compound serves as a critical tool for elucidating the molecular mechanisms governing meiotic recombination and chromosome dynamics. This document details the mechanism of action of this compound, its impact on meiotic progression, and the experimental methodologies used to characterize its function.

Introduction to this compound and its Target, PRDM9

This compound is a small molecule inhibitor of PRDM9 (PR Domain-containing 9), a key protein in initiating meiotic recombination in many vertebrates.[1][2] PRDM9 is a histone methyltransferase that establishes recombination hotspots by catalyzing the trimethylation of histone H3 on lysines 4 and 36 (H3K4me3 and H3K36me3).[1][2] This epigenetic modification is crucial for the recruitment of the machinery that initiates DNA double-strand breaks (DSBs), a prerequisite for homologous recombination. Attenuation of PRDM9 activity leads to impaired DSB formation and incorrect pairing of homologous chromosomes, ultimately causing meiotic arrest.[1][2]

This compound acts as a SAM-dependent peptide-competitive inhibitor of PRDM9, binding to the substrate-binding pocket and preventing the methylation of histone H3.[2] Its high potency and selectivity make it an invaluable tool for studying the specific roles of PRDM9 in meiosis and for exploring potential therapeutic applications related to fertility and diseases associated with aberrant PRDM9 function.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against PRDM9 has been quantified both in biochemical assays and in cellular contexts. The following tables summarize the key quantitative data.

| Parameter | Value | Description | Reference |

| Biochemical IC50 | 80 ± 16 nM | The half-maximal inhibitory concentration of this compound against the methyltransferase activity of purified PRDM9 protein. | [1] |

| Cellular IC50 | 0.8 ± 0.1 µM | The half-maximal inhibitory concentration of this compound on PRDM9-dependent H3K4 trimethylation in a cellular context (HEK293T cells). |

The PRDM9 Signaling Pathway in Meiotic Recombination

PRDM9 plays a central role in the initiation of meiotic recombination. Its activity is a critical upstream event that dictates the landscape of genetic exchange. The following diagram illustrates the signaling pathway of PRDM9 and the point of intervention by this compound.

Caption: PRDM9 signaling pathway in meiotic recombination.

Experimental Protocols

The following sections detail the key experimental methodologies used to investigate the role of this compound in meiosis.

In Vivo Inhibition of PRDM9 in Mouse Spermatocytes

To study the effects of this compound on meiosis in a physiological context, direct injection into the seminiferous tubules of mice is performed. This bypasses the blood-testis barrier and allows for the direct delivery of the inhibitor to meiotic cells.

Protocol:

-

Animal Preparation: Adult male mice are anesthetized according to approved institutional animal care and use committee protocols.

-

Surgical Procedure: A small incision is made in the scrotum to expose the testis. The efferent ductules are visualized under a dissecting microscope.

-

Microinjection: A solution of this compound (or a vehicle control, such as this compound-NC) is drawn into a fine glass micropipette. The pipette is inserted into the efferent ductules, and the solution is slowly injected to fill the seminiferous tubules.

-

Post-operative Care: The incision is sutured, and the animal is allowed to recover.

-

Sample Collection: At desired time points post-injection (e.g., 10-12 days to allow for meiotic progression), the testes are harvested.

-

Spermatocyte Spreads: The seminiferous tubules are dissected, and spermatocytes are released and spread onto microscope slides for cytological analysis.

Immunofluorescence Staining of Synaptonemal Complex Proteins

To visualize the effects of this compound on chromosome synapsis, immunofluorescence staining for synaptonemal complex (SC) proteins, such as SYCP1 and SYCP3, is performed on spermatocyte spreads.

Protocol:

-

Fixation: Spermatocyte spreads are fixed in 4% paraformaldehyde for 10 minutes at room temperature.

-

Permeabilization: The slides are washed with PBS and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific antibody binding is blocked by incubating the slides in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: The slides are incubated with primary antibodies against SC proteins (e.g., rabbit anti-SYCP3 and mouse anti-SYCP1) diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Washing: The slides are washed three times with PBS.

-

Secondary Antibody Incubation: The slides are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: The slides are washed three times with PBS, counterstained with DAPI to visualize DNA, and mounted with an anti-fade mounting medium.

-

Microscopy: The slides are imaged using a fluorescence microscope.

The following diagram illustrates a typical workflow for an immunofluorescence experiment to assess meiotic defects.

Caption: Experimental workflow for immunofluorescence analysis.

Meiotic Defects Observed with this compound Treatment

Treatment of spermatocytes with this compound leads to meiotic defects that are consistent with the loss of PRDM9 function. These defects are primarily observed during prophase I and include:

-

Failed Pairing of Homologous Chromosomes: The homologous chromosomes are unable to align properly.

-

Non-homologous Synapsis: The synaptonemal complex, a protein structure that mediates synapsis, forms between non-homologous chromosomes.

These defects ultimately lead to meiotic arrest at the pachytene stage of prophase I, resulting in a failure to produce viable gametes.

Conclusion

This compound is a powerful and specific inhibitor of PRDM9, providing an essential tool for dissecting the intricate processes of meiotic recombination. Its use has confirmed the critical role of PRDM9 in establishing recombination hotspots and ensuring the fidelity of homologous chromosome pairing and synapsis. The detailed methodologies and understanding of the PRDM9 signaling pathway presented in this guide will aid researchers, scientists, and drug development professionals in further exploring the complexities of meiosis and its potential therapeutic targets.

References

MRK-740: A Potent and Selective Chemical Probe for PRDM9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PRDM9 (PR domain containing 9) is a histone methyltransferase that plays a critical role in meiosis by defining the locations of recombination hotspots.[1][2] It catalyzes the trimethylation of histone H3 at both lysine 4 (H3K4me3) and lysine 36 (H3K36me3).[3] Dysregulation of PRDM9 has been implicated in genomic instability and oncogenesis, making it a compelling target for therapeutic intervention.[4] This document provides a comprehensive technical overview of MRK-740, a potent and selective chemical probe for PRDM9, designed to facilitate its use in research and drug discovery. A closely related inactive control compound, this compound-NC, is also described.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, this compound-NC.

Table 1: In Vitro Potency and Binding Affinity

| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) |

| This compound | PRDM9 | Enzymatic (SPA) | 80 ± 16[4] | 87 ± 5[6] | 1.2 ± 0.1 x 10⁶[6] | 0.1 ± 0.01[6] |

| This compound-NC | PRDM9 | Enzymatic (SPA) | > 100,000[7] | - | - | - |

| This compound | PRDM7 | Enzymatic (SPA) | 45,000 ± 7,000[8] | - | - | - |

Table 2: Cellular Activity and Selectivity

| Compound | Cell Line | Assay | Cellular IC50 (µM) | Notes |

| This compound | HEK293T | H3K4 Trimethylation | 0.8[9] | Reduces PRDM9-dependent trimethylation.[9] |

| This compound | MCF7 | H3K4 Trimethylation | Equipotent to HEK293T[8] | - |

| This compound-NC | HEK293T | H3K4 Trimethylation | No inhibition up to 10 µM[10] | - |

Table 3: Off-Target Selectivity

| Compound | Screening Panel | Concentration | Key Findings |

| This compound | 32 Methyltransferases | 1 µM and 10 µM | PRDM9 was the only methyltransferase significantly inhibited.[11] |

| This compound | 108 Enzymes and Receptors (Eurofins) | 10 µM | Showed >50% binding to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors, but no significant functional activity on the first three. Potential agonistic activity at the Opiate µ receptor.[11] |

Experimental Protocols

PRDM9 Enzymatic Assay (Scintillation Proximity Assay - SPA)

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated histone H3 peptide substrate by PRDM9.

Materials:

-

PRDM9 enzyme

-

Biotinylated H3 (1-25) peptide substrate

-

[³H]-SAM

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

-

Stop Solution: 5 M Guanidine Hydrochloride

-

Streptavidin-coated SPA beads

-

384-well assay plates

Procedure:

-

Add 2 µL of this compound or control compound in DMSO to the wells of a 384-well plate.

-

Add 10 µL of PRDM9 enzyme in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a mix of biotinylated H3 peptide and [³H]-SAM in assay buffer.

-

Incubate for the desired reaction time.

-

Stop the reaction by adding 5 µL of stop solution.

-

Add 10 µL of a suspension of streptavidin-coated SPA beads.

-

Incubate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.

-

Measure the radioactivity using a scintillation counter.

Surface Plasmon Resonance (SPR) Binding Assay

SPR is used to determine the binding kinetics (kon and koff) and affinity (Kd) of this compound to PRDM9.

Materials:

-

Biacore T200 instrument

-

SA sensor chip

-

Biotinylated PRDM9 (amino acids 195-415)

-

Running Buffer: 1x HBS-EP buffer with 0.5% DMSO and 350 µM SAM

-

This compound serial dilutions

Procedure:

-

Immobilize biotinylated PRDM9 on a streptavidin-conjugated SA sensor chip to a level of approximately 5700 response units (RU).[6]

-

Use a flow rate of 75 µL/min.[6]

-

Perform a single cycle kinetic experiment by injecting a series of increasing concentrations of this compound (up to 1 µM) over the chip surface.[6]

-

Set the contact time to 60 seconds and the dissociation time to 120 seconds.[6]

-

Regenerate the surface between cycles if necessary.

-

Fit the resulting sensorgrams to a 1:1 binding model to determine kon, koff, and Kd.[6]

Cellular H3K4 Trimethylation Assay

This western blot-based assay measures the ability of this compound to inhibit PRDM9-mediated H3K4 trimethylation in a cellular context.

Materials:

-

HEK293T cells

-

Plasmids: H3-GFP and PRDM9-FLAG

-

Transfection reagent

-

This compound and this compound-NC

-

Lysis buffer

-

Primary antibodies: anti-H3K4me3, anti-GFP, anti-FLAG

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Co-transfect HEK293T cells with H3-GFP and PRDM9-FLAG plasmids.[10]

-

After transfection, treat the cells with varying concentrations of this compound or this compound-NC for 20 hours.[10]

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against H3K4me3, GFP (as a control for exogenous H3), and FLAG (as a control for PRDM9 expression).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize bands using a chemiluminescence detection system.

-

Quantify band intensities and normalize the H3K4me3 signal to the GFP signal.

Visualizations

PRDM9 Signaling Pathway

Caption: PRDM9 binds to DNA hotspots and methylates Histone H3, leading to recombination.

This compound Mechanism of Action

Caption: this compound is a SAM-dependent, substrate-competitive inhibitor of PRDM9.

Experimental Workflow: Cellular Assay

References

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. Interrogating PR/SET domains for the ability to bind SAH – openlabnotebooks.org [openlabnotebooks.org]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | Structural Genomics Consortium [thesgc.org]

The Biological Effects of PRDM9 Inhibition by MRK-740: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRDM9 (PR/SET Domain 9) is a meiosis-specific histone H3 lysine 4 (H3K4) and lysine 36 (H3K36) methyltransferase that plays a critical role in defining the locations of meiotic recombination hotspots in many species, including humans and mice.[1][2][3] Its activity is essential for the proper initiation of homologous recombination, a process vital for genetic diversity and accurate chromosome segregation.[4] Aberrant PRDM9 expression has also been linked to oncogenesis and genomic instability.[1] MRK-740 is a potent, selective, and cell-active chemical probe that acts as a substrate-competitive inhibitor of PRDM9.[1][5] This document provides a comprehensive technical overview of the biological consequences of PRDM9 inhibition using this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the downstream effects on meiotic processes.

Introduction to PRDM9 and Its Function

PRDM9 is a multi-domain protein consisting of a KRAB domain, a PR/SET domain responsible for its methyltransferase activity, and a C-terminal array of zinc fingers that recognizes and binds to specific DNA sequences.[3][6] The process of meiotic recombination is initiated when the PRDM9 zinc finger array binds to its target DNA motifs, which become the sites of recombination hotspots.[7] Following binding, the PR/SET domain catalyzes the trimethylation of H3K4 (H3K4me3) and H3K36me3 on nearby nucleosomes.[8][9] This histone modification creates a specific chromatin environment that is recognized by the machinery responsible for initiating DNA double-strand breaks (DSBs), the first step in recombination.[3] The KRAB domain further recruits other proteins, such as CXXC1 and EWSR1, to tether these hotspots to the chromosomal axis, ensuring proper DSB formation and repair.[6] Attenuation of PRDM9 activity leads to impaired DSB formation and incorrect pairing of homologous chromosomes, which can result in meiotic arrest and infertility.[1][3]

This compound: A Chemical Probe for PRDM9

This compound has been identified as a potent and selective inhibitor of PRDM9.[1] It operates through a SAM-dependent, substrate-competitive mechanism, binding to the substrate-binding pocket of the PRDM9 enzyme.[1][10] A structurally similar but inactive compound, this compound-NC, serves as an ideal negative control for experiments.[1] The availability of this chemical probe allows for the acute and reversible inhibition of PRDM9, enabling detailed studies of its roles in meiosis and disease.

Quantitative Data on this compound Activity

The efficacy, potency, and selectivity of this compound have been characterized through various in vitro and cellular assays. The key quantitative data are summarized below.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Target | Notes |

| IC₅₀ | 80 ± 16 nM[1][11] | PRDM9 | In vitro methyltransferase activity assay. |

| IC₅₀ (Control) | > 100 µM[12] | PRDM9 | Inactive control compound this compound-NC. |

| Binding Affinity (Kd) | 87 ± 5 nM[10] | PRDM9 | Determined by Surface Plasmon Resonance (SPR). |

| Association Rate (kon) | 1.2 ± 0.1 x 10⁶ M⁻¹s⁻¹[10] | PRDM9 | Determined by SPR. |

| Dissociation Rate (koff) | 0.1 ± 0.01 s⁻¹[10] | PRDM9 | Determined by SPR. |

Table 2: Cellular Activity and Selectivity of this compound

| Parameter | Value | Cell Line | Notes |

| Cellular IC₅₀ | 0.8 ± 0.1 µM[13] | HEK293T | Inhibition of PRDM9-dependent H3K4 trimethylation. |

| Recommended Cellular Conc. | Up to 3 µM[11] | General | - |

| Toxicity (HEK293T) | No effect at 3 µM[14] | HEK293T | 24-hour treatment. Some toxicity observed at 10 µM.[14] |

| Toxicity (MCF7) | Minimal impact at 10 µM[15] | MCF7 | 5-day proliferation assay.[15] |

| Selectivity Profile | Selective over 32 other methyltransferases.[11] | - | At 1 µM and 10 µM concentrations. |

| Off-Target Binding | Adrenergic α2B, Histamine H3, Muscarinic M2, Opiate µ receptors (>50% binding at 10 µM).[11] | - | No significant functional activity, except potential agonism at Opiate µ receptor.[11] |

Signaling Pathways and Mechanisms of Action

PRDM9-Mediated Initiation of Meiotic Recombination

PRDM9 initiates recombination by binding to DNA and modifying local chromatin. This process involves multiple protein domains and interactions. Inhibition by this compound directly blocks the catalytic step of histone methylation.

Caption: PRDM9 signaling pathway for meiotic recombination initiation and its inhibition by this compound.

Mechanism of this compound Inhibition

This compound acts as a substrate-competitive inhibitor, occupying the binding pocket for the histone H3 peptide substrate. Its binding is dependent on the presence of the cofactor S-adenosylmethionine (SAM).

Caption: Competitive inhibition mechanism of this compound on the PRDM9 enzyme.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound.

Protocol 1: In Vitro PRDM9 Methyltransferase Activity Assay

This assay quantifies the enzymatic activity of PRDM9 and its inhibition by this compound.

-

Reaction Mixture: Prepare a reaction buffer containing recombinant PRDM9 enzyme, the cofactor S-adenosylmethionine (SAM), and a biotinylated Histone H3 (1-25) peptide substrate.[15]

-

Inhibitor Addition: Add varying concentrations of this compound or the negative control (this compound-NC), typically dissolved in DMSO.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the methylation reaction to proceed.

-

Detection: The reaction product, methylated H3 peptide, is typically detected using a homogenous assay format, such as AlphaLISA or TR-FRET. This involves adding acceptor beads conjugated to an antibody specific for H3K4me3.

-

Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and plot it against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular H3K4me3 Inhibition Assay

This cell-based assay validates the ability of this compound to inhibit PRDM9 in a cellular context.

-

Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Co-transfect the cells with plasmids encoding PRDM9-FLAG and Histone H3-GFP.[13] A catalytically dead PRDM9 mutant (e.g., Y357S) can be used as a negative control.[13]

-

Compound Treatment: After transfection (e.g., 24 hours), treat the cells with a range of concentrations of this compound or this compound-NC for a set duration (e.g., 20-24 hours).[13]

-

Cell Lysis and Western Blotting: Lyse the cells and separate proteins by SDS-PAGE. Transfer proteins to a membrane and probe with primary antibodies against H3K4me3, FLAG (for PRDM9), and GFP (for H3). Use appropriate secondary antibodies for detection.

-

Quantification: Quantify the band intensities for H3K4me3 and normalize to the GFP signal.[13]

-

Data Analysis: Plot the normalized H3K4me3 signal against the inhibitor concentration to determine the cellular IC₅₀.

Protocol 3: In Vivo Inhibition in Mouse Spermatocytes

This protocol assesses the biological effect of PRDM9 inhibition on meiosis in vivo.

-

Animal Model: Use adult male mice.

-

Compound Administration: To circumvent the blood-testis barrier, deliver this compound or the vehicle control directly into the testes via microinjection.[15]

-

Tissue Collection: Collect testes at specific time points after injection.

-

Meiotic Spread Preparation: Prepare chromosome spreads from spermatocytes isolated from the seminiferous tubules.

-

Immunofluorescence Staining: Stain the chromosome spreads with antibodies against key meiotic proteins, such as SYCP3 (a component of the synaptonemal complex) and γH2AX (a marker for DNA double-strand breaks), to visualize chromosome pairing and meiotic progression.

-

Microscopy and Analysis: Analyze the stained spreads using fluorescence microscopy. Quantify meiotic defects, such as non-homologous synapsis or failed chromosome pairing, in treated versus control animals.[15]

Caption: A typical experimental workflow for characterizing a PRDM9 inhibitor like this compound.

Biological Consequences of PRDM9 Inhibition

Inhibition of PRDM9's methyltransferase activity by this compound leads to significant downstream biological effects, primarily related to meiosis.

-

Reduction of H3K4me3 at Hotspots: The most direct effect is the dose-dependent reduction of H3K4 trimethylation at endogenous PRDM9 target loci.[1][14]

-

Impairment of Meiosis: In mouse spermatocytes treated with this compound, researchers observed significant meiotic defects. These include the failure of homologous chromosomes to pair correctly and instances of non-homologous synapsis.[15] These phenotypes closely resemble those seen in Prdm9 knockout mice, which exhibit meiotic arrest and sterility.[15]

-

Impaired Double-Strand Break (DSB) Formation: By preventing the histone modifications that signal for DSB machinery, PRDM9 inhibition is expected to alter the landscape of meiotic DSBs, leading to their mislocalization or reduction.[1][3]

Conclusion and Future Directions

This compound is an invaluable tool for the study of PRDM9 biology. The data clearly demonstrate its potency and selectivity as an inhibitor of PRDM9's methyltransferase activity, both in vitro and in cells. Its use has confirmed that the catalytic activity of PRDM9 is essential for the proper pairing of homologous chromosomes during meiosis. Future research using this compound could further explore the role of PRDM9 in contexts outside of meiosis, such as its reported aberrant expression in certain cancers, and could aid in the development of therapeutics targeting PRDM-family methyltransferases.

References

- 1. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | PRDM9 binds recombination hotspot motifs in DNA [reactome.org]

- 3. PRDM9 and its role in genetic recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRDM9 is a Major Determinant of Meiotic Recombination Hotspots in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PRDM9 interactions with other proteins provide a link between recombination hotspots and the chromosomal axis in meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mouse PRDM9 DNA-Binding Specificity Determines Sites of Histone H3 Lysine 4 Trimethylation for Initiation of Meiotic Recombination | PLOS Biology [journals.plos.org]

- 8. Interrogating the Functions of PRDM9 Domains in Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A map of human PRDM9 binding provides evidence for novel behaviors of PRDM9 and other zinc-finger proteins in meiosis | eLife [elifesciences.org]

- 10. researchgate.net [researchgate.net]

- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 12. This compound | Structural Genomics Consortium [thesgc.org]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MRK-740 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRK-740 is a potent and selective chemical probe that acts as a substrate-competitive inhibitor of PRDM9, a histone methyltransferase.[1][2] PRDM9 plays a crucial role in meiosis by catalyzing the trimethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark for initiating meiotic recombination.[3][4] Dysregulation of PRDM9 has been implicated in genomic instability and oncogenesis.[3][4] this compound provides a valuable tool for investigating the biological functions and pathological roles of PRDM9 in cellular contexts.[5]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to probe PRDM9 activity. A negative control compound, this compound-NC, is available and recommended for use in parallel to distinguish on-target from off-target effects.[2][5]

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Target | Value | Assay Condition |

| IC50 (in vitro) | PRDM9 | 80 ± 16 nM | Biochemical assay with biotinylated H3 (1-25) peptide substrate.[3][5] |

| IC50 (in cells) | PRDM9 | 0.8 µM | Inhibition of H3K4 trimethylation in HEK293T cells.[1][2][6] |

| Kd | PRDM9 | 87 ± 5 nM | Surface Plasmon Resonance (SPR) in the presence of 350 µM SAM.[7] |

Table 2: Selectivity and Cytotoxicity of this compound

| Parameter | Cell Line | Value | Comments |

| Selectivity | --- | >100-fold | Over other histone methyltransferases.[2] |

| Cytotoxicity | HEK293T | Some toxicity observed at 10 µM after 24h.[1][8] | Recommended to use up to 3 µM for cellular assays.[2][9] |

| Cytotoxicity | MCF7 | Minimal impact on viability at 10 µM in a 5-day proliferation assay.[5] | This compound is an equipotent inhibitor of H3K4 methylation in MCF7 cells.[5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PRDM9 signaling pathway and the experimental workflow for the this compound cell-based assay.

Caption: PRDM9 signaling pathway and inhibition by this compound.

Caption: Experimental workflow for the this compound cell-based assay.

Experimental Protocols

Protocol 1: Cell-Based Assay for PRDM9 Inhibition in HEK293T Cells

This protocol details the investigation of this compound's effect on PRDM9-mediated H3K4 trimethylation in a cellular context.

Materials:

-

HEK293T cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

Plasmids: PRDM9-FLAG and H3-GFP (optional, for overexpression studies)[4][8]

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

This compound-NC (negative control)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3, anti-Histone H3, anti-FLAG (if transfecting), anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection or treatment.

-

-

Transfection (for overexpression studies):

-

Compound Treatment:

-

Prepare stock solutions of this compound and this compound-NC in DMSO.

-

Dilute the compounds to the desired final concentrations in culture medium. A concentration range of 0.1 to 10 µM is recommended.[8] Include a DMSO vehicle control.

-

Add the compound-containing medium to the cells.

-

-

Incubation:

-

Incubate the cells for 20-24 hours at 37°C and 5% CO2.[8]

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-H3K4me3, anti-Histone H3, anti-FLAG, and a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for H3K4me3 and normalize to the total Histone H3 signal and the loading control.

-

Compare the levels of H3K4me3 in this compound-treated cells to the vehicle and this compound-NC-treated controls.

-

Protocol 2: Cell Viability Assay

This protocol is to be run in parallel with the primary assay to assess the cytotoxicity of this compound.

Materials:

-

Cells (e.g., HEK293T or MCF7)

-

Culture medium

-

96-well plates

-

This compound and this compound-NC

-

DMSO

-

Cell viability reagent (e.g., MTT, or a commercial kit like CellTiter-Glo®)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density.

-

-

Compound Treatment:

-

Incubation:

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control to determine the percentage of viable cells at each compound concentration.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. researchgate.net [researchgate.net]

- 4. PRDM9 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Application Notes and Protocols for the Use of MRK-740 in Cell Culture

These application notes provide detailed protocols and guidelines for utilizing MRK-740, a potent and selective chemical probe for the histone methyltransferase PRDM9, in a variety of cell culture-based experiments.

Introduction

This compound is a potent, selective, and cell-active inhibitor of PR/SET domain 9 (PRDM9), a histone methyltransferase responsible for trimethylating histone H3 on lysine 4 (H3K4me3) and lysine 36 (H3K36me3).[1][2] PRDM9's expression is typically restricted to germ cells, where it plays a crucial role in meiosis by defining the locations of DNA double-strand breaks.[1][2] There is also growing evidence linking the aberrant expression of PRDM9 to oncogenesis and genomic instability.[1][2]

This compound acts as a substrate-competitive inhibitor, binding to the substrate-binding pocket of PRDM9 in a manner that is dependent on the cofactor S-adenosylmethionine (SAM).[1] This specific mechanism of action makes it a valuable tool for investigating the cellular functions of PRDM9. In cellular assays, this compound effectively inhibits H3K4 methylation at endogenous PRDM9 target loci.[1][3] For robust experimental design, it is recommended to use this compound in conjunction with its structurally similar but inactive negative control compound, this compound-NC.[1][4]

Product Information and Storage

| Property | Value |

| Chemical Name | 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-9-(2-methyl-4-pyridinyl)-1,4,9-triazaspiro[5.5]undecane |

| CAS Number | 2387510-80-5[5] |

| Molecular Formula | C₂₅H₃₂N₆O₃[5] |

| Molecular Weight | 464.6 g/mol [5] |

| Purity | ≥98% |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), slightly soluble in Acetonitrile (0.1-1 mg/ml)[5] |

| Storage | Store powder at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |

Data Presentation: Potency and Cellular Effects

The following table summarizes the key quantitative data for this compound from biochemical and cellular assays.

| Parameter | Cell Line/System | Value | Notes |

| IC₅₀ (in vitro) | Biochemical assay | 80 - 85 nM[1][3][6] | Inhibition of PRDM9 histone methyltransferase activity. |

| IC₅₀ (cellular) | HEK293T | 0.8 µM[3][5][7] | Inhibition of PRDM9-dependent H3K4 trimethylation. |

| IC₅₀ (cellular) | MCF7 | Equipotent to HEK293T[3][4] | Inhibition of H3K4 methylation. |

| Recommended Concentration | General cellular use | Up to 3 µM[6][8] | At 3 µM, no effect on HEK293T cell growth was observed after 24 hours.[3][7] |

| Cell Viability | HEK293T | Some toxicity at 10 µM after 24h.[3][7] | Cytotoxicity observed at 10 µM after 4 days.[7] |

| Cell Viability | MCF7 | Minimal impact at 10 µM in a 5-day assay.[4] | - |

| Negative Control (this compound-NC) IC₅₀ | Biochemical assay | > 100 µM[6] | Shows no significant inhibition of PRDM9. |

Experimental Protocols

4.1. Preparation of Stock Solutions

-

Objective: To prepare a concentrated stock solution of this compound for use in cell culture.

-

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

-

Based on the molecular weight (464.6 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).

-

Calculation Example for 1 mg of this compound:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (µL) = (0.001 g / 464.6 g/mol ) / 0.01 mol/L * 1,000,000 = 215.2 µL

-

-

Add the calculated volume of sterile DMSO to the vial.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if precipitation occurs.[3]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C.

-

4.2. General Protocol for Treating Cells with this compound

-

Objective: To treat cultured cells with this compound to assess its effect on a biological process.

-

Materials:

-

Cultured cells of interest (e.g., HEK293T, MCF7)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

This compound-NC stock solution (for negative control)

-

Vehicle control (DMSO)

-

-

Protocol:

-

Plate cells at a desired density and allow them to adhere and grow overnight.

-

The next day, prepare serial dilutions of this compound and this compound-NC in complete culture medium. A common starting concentration range is 0.1 µM to 10 µM.

-

Important: Ensure the final concentration of the vehicle (DMSO) is consistent across all treatments (including the vehicle-only control) and is non-toxic to the cells (typically ≤ 0.1%).

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound, this compound-NC, or vehicle control.

-

Incubate the cells for the desired period (e.g., 20-24 hours for inhibition of H3K4me3, or longer for phenotypic assays).[7]

-

After incubation, proceed with downstream analysis, such as cell lysis for Western blotting, cell viability assays, or chromatin immunoprecipitation (ChIP).

-

4.3. Western Blotting to Detect Inhibition of H3K4 Trimethylation

-

Objective: To confirm the inhibitory activity of this compound in cells by measuring the levels of H3K4me3.

-

Protocol:

-

Treat cells with this compound, this compound-NC, and vehicle control as described in Protocol 4.2.

-

After the incubation period, wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Alternatively, perform histone extraction using an acid extraction protocol for cleaner results.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C.

-

Also, probe a separate membrane or strip the original one to incubate with a primary antibody for total Histone H3 as a loading control.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the relative reduction in H3K4me3 levels in this compound-treated samples compared to controls.

-

4.4. Cell Viability/Proliferation Assay

-

Objective: To assess the cytotoxic or anti-proliferative effects of this compound.

-

Protocol:

-

Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well).

-

Allow cells to attach overnight.

-

Treat cells with a range of this compound concentrations as described in Protocol 4.2.

-

Incubate for the desired duration (e.g., 24, 48, 72 hours, or up to 5 days).[4][7]

-

At the end of the incubation period, measure cell viability using a suitable assay, such as:

-

MTT/XTT Assay: Measures metabolic activity.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

-

Live-cell imaging (e.g., IncuCyte™): Measures cell confluence over time.[7]

-

-

Plot the viability data against the log of the this compound concentration to determine the concentration at which cell growth is inhibited by 50% (GI₅₀).

-

Mandatory Visualizations

Caption: Mechanism of this compound action on the PRDM9 signaling pathway.

Caption: General experimental workflow for using this compound in cell culture.

References

- 1. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | Structural Genomics Consortium [thesgc.org]

- 7. researchgate.net [researchgate.net]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Application Notes and Protocols for MRK-740 Treatment of HEK293T Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the treatment of Human Embryonic Kidney 293T (HEK293T) cells with MRK-740, a potent and selective chemical probe for the histone methyltransferase PRDM9.[1][2][3] This document includes recommended treatment concentrations, experimental procedures for assessing cytotoxicity and target engagement, and diagrams illustrating the compound's mechanism of action and experimental workflows.

Introduction to this compound

This compound is a substrate-competitive inhibitor of PRDM9, a histone methyltransferase that plays a crucial role in meiosis by trimethylating histone H3 on lysine 4 (H3K4me3).[1][2] Its aberrant expression has been linked to oncogenesis and genomic instability.[2][3] this compound exhibits high potency and selectivity, making it a valuable tool for studying the biological functions of PRDM9.[4] A closely related, but inactive, control compound, this compound-NC, is available for control experiments.[2]

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for this compound in biochemical and cellular assays.

| Parameter | Value | Cell Line/System | Notes |

| PRDM9 Inhibition (IC50) | 80 ± 16 nM | In vitro biochemical assay | Potent inhibition of PRDM9 methyltransferase activity.[1][2][5] |

| H3K4 Trimethylation Inhibition (IC50) | 0.8 ± 0.1 µM | HEK293T cells | Inhibition of PRDM9-dependent H3K4 trimethylation in a cellular context.[1][6][7] |

| Recommended Cellular Concentration | Up to 3 µM | HEK293T cells | Effective concentration for target inhibition with minimal cytotoxicity over 24 hours.[8][9] |

| Cytotoxicity (24 hours) | Some toxicity observed | HEK293T cells | At a concentration of 10 µM.[1][6][8] |

| Cytotoxicity (4 days) | Cytotoxicity observed | HEK293T cells | At a concentration of 10 µM. No significant toxicity observed at 3 µM.[6][8] |

Signaling Pathway and Mechanism of Action

This compound acts as a SAM-dependent, substrate-competitive inhibitor of PRDM9.[2][10] It binds to the substrate-binding pocket of PRDM9, preventing the trimethylation of histone H3 at lysine 4.[2]

Caption: Mechanism of this compound as a PRDM9 inhibitor.

Experimental Protocols

HEK293T Cell Culture

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

This compound Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO).[7]

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Treatment Protocol for HEK293T Cells

-

Cell Seeding: Seed HEK293T cells in the desired culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will allow them to reach 50-70% confluency on the day of treatment.

-

Compound Dilution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the cells for the desired duration (e.g., 20-24 hours for target engagement studies or up to 4 days for long-term cytotoxicity assays).[6]

Cytotoxicity Assay (e.g., using MTT or a live-cell imaging system)

-

Seeding: Seed HEK293T cells in a 96-well plate.

-

Treatment: Treat the cells with a range of this compound concentrations as described in Protocol 3.

-

Incubation: Incubate for the desired time (e.g., 24 hours, 48 hours, 96 hours).

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

-

Live-Cell Imaging: Monitor cell proliferation and confluence over time using an automated live-cell imaging system, such as the IncuCyte™ ZOOM.[6]

-

-

Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.

Target Engagement Assay: In-Cell H3K4 Trimethylation Inhibition

This protocol is adapted from studies where PRDM9 activity was assessed in cells.[6]

-

Transfection (Optional but recommended for robust signal): For a clearer assessment of PRDM9-specific activity, co-transfect HEK293T cells with plasmids expressing FLAG-tagged PRDM9 and GFP-tagged histone H3.[6]

-

Seeding and Treatment: Seed the transfected cells and treat with various concentrations of this compound and this compound-NC (negative control) for 20 hours.[6]

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Western Blotting:

-